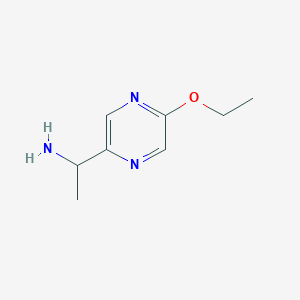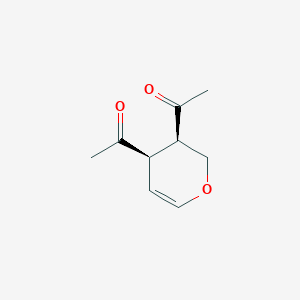![molecular formula C8H18O2Si B11913797 [Ethyl(dimethyl)silyl] butanoate CAS No. 959019-24-0](/img/structure/B11913797.png)
[Ethyl(dimethyl)silyl] butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyldimethylsilyl butyrate is an organosilicon compound characterized by the presence of an ethyl group, two methyl groups, and a butyrate ester linked to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: Ethyldimethylsilyl butyrate can be synthesized through the reaction of butyric acid with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Butyric Acid+Ethyldimethylchlorosilane→Ethyldimethylsilyl Butyrate+HCl
Industrial Production Methods: Industrial production of ethyldimethylsilyl butyrate involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the purity of the final product.
化学反応の分析
Types of Reactions: Ethyldimethylsilyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce butyric acid and ethyldimethylsilanol.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Butyric acid and ethyldimethylsilanol.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silyl esters.
科学的研究の応用
Ethyldimethylsilyl butyrate has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of ethyldimethylsilyl butyrate involves its ability to form stable bonds with various functional groups. The silicon atom can interact with oxygen, nitrogen, and other heteroatoms, leading to the formation of stable complexes. These interactions are crucial in its applications as a reagent and protective group in organic synthesis.
類似化合物との比較
Trimethylsilyl Butyrate: Similar structure but with three methyl groups instead of one ethyl and two methyl groups.
Triethylsilyl Butyrate: Contains three ethyl groups instead of one ethyl and two methyl groups.
Dimethylsilyl Butyrate: Lacks the ethyl group, having only two methyl groups.
Uniqueness: Ethyldimethylsilyl butyrate is unique due to the presence of both ethyl and methyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in organic synthesis and other applications.
特性
CAS番号 |
959019-24-0 |
|---|---|
分子式 |
C8H18O2Si |
分子量 |
174.31 g/mol |
IUPAC名 |
[ethyl(dimethyl)silyl] butanoate |
InChI |
InChI=1S/C8H18O2Si/c1-5-7-8(9)10-11(3,4)6-2/h5-7H2,1-4H3 |
InChIキー |
TWUQXROQCVCIBN-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)O[Si](C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


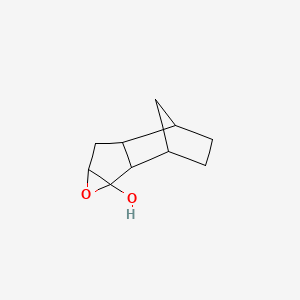

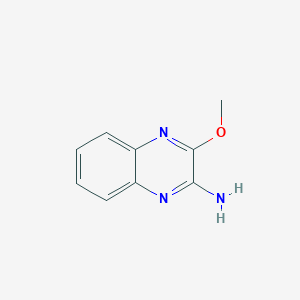
![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)
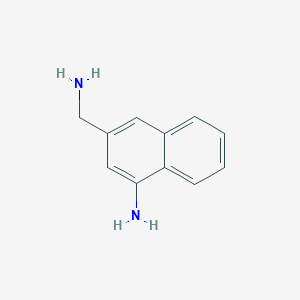
![[Ethenyl(dimethyl)silyl] butanoate](/img/structure/B11913746.png)

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
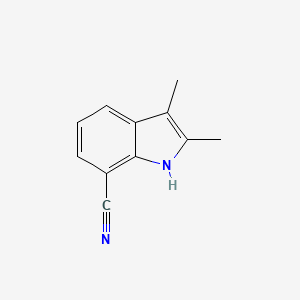
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)

